molecular formula C19H23FN2O3S B4924518 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide CAS No. 5731-35-1

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide

Cat. No.: B4924518
CAS No.: 5731-35-1
M. Wt: 378.5 g/mol
InChI Key: PMZWEXKGUZPKRX-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and methylphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the sulfonylation of 4-fluoroaniline with sulfonyl chloride, followed by coupling with 4-methylaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
  • N-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14(2)12-21-19(23)13-22(17-8-4-15(3)5-9-17)26(24,25)18-10-6-16(20)7-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZWEXKGUZPKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367371
Record name STK069953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-35-1
Record name STK069953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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